molecular formula C9H7ClN2O3 B15130733 6-Chloro-3-hydroxy-4-indazolecarboxylic acid methyl ester

6-Chloro-3-hydroxy-4-indazolecarboxylic acid methyl ester

Cat. No.: B15130733
M. Wt: 226.61 g/mol
InChI Key: MDIWPCCQTAFERB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-hydroxy-4-indazolecarboxylic acid methyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 6-Chloro-3-hydroxy-4-indazolecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-hydroxy-4-indazolecarboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and hydroxy groups on the indazole ring enhances its reactivity and potential for forming diverse derivatives .

Biological Activity

6-Chloro-3-hydroxy-4-indazolecarboxylic acid methyl ester (hereafter referred to as "the compound") is a derivative of indazolecarboxylic acid, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H10ClN3O3
  • Molecular Weight : 243.66 g/mol
  • IUPAC Name : this compound

The biological activity of the compound is primarily attributed to its interaction with various biomolecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
  • Cell Cycle Arrest : Research indicates that it may induce G2/M phase cell cycle arrest in certain cancer cell lines, which is crucial for preventing tumor growth.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation as an antibiotic agent.

Anticancer Activity

A study investigated the effects of the compound on non-small cell lung cancer (NSCLC) cells. The findings indicated that treatment with the compound resulted in significant cytotoxic effects, as evidenced by:

  • Cell Viability Assays : IC50 values were determined through MTT assays, showing effective inhibition of cell growth.
  • Mechanistic Studies : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.
StudyCell LineIC50 (µM)Mechanism
A54915Apoptosis induction
H197520Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) values demonstrated efficacy against these strains.
Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Case Studies

  • Study on Anticancer Properties :
    A recent study published in Cancer Letters demonstrated that the compound inhibited tumor growth in a xenograft model of NSCLC. The treated group showed a significant reduction in tumor volume compared to controls, suggesting its potential as a therapeutic agent.
  • Antimicrobial Screening :
    In a screening campaign involving over 150,000 compounds, the compound was identified as a promising candidate for further development due to its selective activity against multidrug-resistant bacterial strains.

Properties

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

IUPAC Name

methyl 6-chloro-3-oxo-2,3a-dihydroindazole-4-carboxylate

InChI

InChI=1S/C9H7ClN2O3/c1-15-9(14)5-2-4(10)3-6-7(5)8(13)12-11-6/h2-3,7H,1H3,(H,12,13)

InChI Key

MDIWPCCQTAFERB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=NNC(=O)C12)Cl

Origin of Product

United States

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